molecular formula C22H21N3O4S B11152202 N-(1H-indol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

N-(1H-indol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11152202
M. Wt: 423.5 g/mol
InChI Key: ZCQCSUYUWKLZCE-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an indole ring, a thiazole ring, and a trimethoxyphenyl group. These structural features contribute to its potential biological activities, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide typically involves multiple steps. One common method involves the reaction of 3,4,5-trimethoxybromobenzene with n-BuLi in THF at -78°C, followed by the addition of a Weinreb amide . This intermediate is then subjected to further reactions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(1H-indol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide involves its interaction with tubulin, a protein that is crucial for cell division. By binding to the colchicine site on tubulin, the compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics . This action results in the inhibition of cell division, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of structural features, which may contribute to its enhanced biological activity and potential for drug development.

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

N-(1H-indol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C22H21N3O4S/c1-12-19(21(26)24-15-5-6-16-13(9-15)7-8-23-16)25-22(30-12)14-10-17(27-2)20(29-4)18(11-14)28-3/h5-11,23H,1-4H3,(H,24,26)

InChI Key

ZCQCSUYUWKLZCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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